REACTION_CXSMILES
|
Br[C:2]1[CH:14]=[CH:13][C:5]([O:6][C:7]([CH3:12])([CH3:11])[C:8]([OH:10])=[O:9])=[CH:4][CH:3]=1.C[Mg]I.[C:18](#N)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.Cl.C1C[O:30]CC1>>[C:18]([C:2]1[CH:14]=[CH:13][C:5]([O:6][C:7]([CH3:12])([CH3:11])[C:8]([OH:10])=[O:9])=[CH:4][CH:3]=1)(=[O:30])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(OC(C(=O)O)(C)C)C=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
C[Mg]I
|
Name
|
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)#N
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ice
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at ambient temperature for 11/2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
placed in a 500 cc flask
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled in an ice bath
|
Type
|
ADDITION
|
Details
|
After this addition
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for 2 hours 30 minutes at ambient temperature
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
vigorously stirred
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture is extracted with ether
|
Type
|
WASH
|
Details
|
the ethereal phases are washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The ether solvent is evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
the oily residue placed in a desiccator under vacuum
|
Type
|
CUSTOM
|
Details
|
2-[(para-benzoyl)-phenoxy]-2-methylpropionic acid slowly crystallises (22 g)
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=CC=C(OC(C(=O)O)(C)C)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |